molecular formula C12H11ClN2OS B2790156 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 320420-81-3

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2790156
CAS No.: 320420-81-3
M. Wt: 266.74
InChI Key: FXEFCYCOZIKUNO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other thiazole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the chlorophenyl and dimethyl groups .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide at different dosages in animal models have not been reported . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and methyl iodide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic core.

    4-(4-chlorophenyl)-2-thiazolamine: Similar thiazole ring but different substituents.

    N-(4-chlorophenyl)-2-thiazolylacetamide: Similar structure with variations in the acetamide group.

Uniqueness

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-10(11(16)14-2)17-12(15-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFCYCOZIKUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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